Ethyl 3-cyclopropyl-2-methylprop-2-enoate
Description
Ethyl 3-cyclopropyl-2-methylprop-2-enoate is an α,β-unsaturated ester characterized by a cyclopropane ring and a methyl substituent on the α-carbon of the enoate moiety. Its structure (Fig. 1) combines steric effects from the methyl group and electronic effects from the cyclopropane ring, which introduces ring strain and unique conformational rigidity.
Properties
IUPAC Name |
ethyl 3-cyclopropyl-2-methylprop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-3-11-9(10)7(2)6-8-4-5-8/h6,8H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATWDAKNKHDDUPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1CC1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-cyclopropyl-2-methylprop-2-enoate can be synthesized through a multi-step process. One common method involves the reaction of ethyl 2-diethoxyphosphorylpropanoate with n-butyllithium in tetrahydrofuran (THF) at -78°C. This reaction forms an intermediate, which is then reacted with cyclopropanecarbaldehyde under the same conditions to yield the desired ester .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring proper handling of reagents to maintain safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-cyclopropyl-2-methylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters and other derivatives.
Scientific Research Applications
Ethyl 3-cyclopropyl-2-methylprop-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of polymers, resins, and other materials with specific properties
Mechanism of Action
The mechanism of action of Ethyl 3-cyclopropyl-2-methylprop-2-enoate involves its interaction with various molecular targets. The cyclopropyl group can participate in ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can then interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific context of its use.
Comparison with Similar Compounds
Ethyl 3-cyclopropylprop-2-enoate
Structural Differences : Lacks the methyl group at the α-carbon present in the target compound (Fig. 2A vs. Fig. 1).
Reactivity and Properties :
- Cyclopropane ring strain may enhance electrophilicity at the β-carbon compared to non-cyclic analogs .
Ethyl (2Z)-3-(furan-2-yl)prop-2-enoate
Structural Differences : Replaces the cyclopropyl and methyl groups with a furan ring (Fig. 2B).
Reactivity and Properties :
- The electron-rich furan substituent increases electron density at the β-carbon via conjugation, altering regioselectivity in reactions like Diels-Alder compared to the electron-deficient cyclopropane analog.
- Lacks steric bulk from the methyl group, enabling faster reaction kinetics in sterically demanding processes .
Ethyl 3-Cyclopropyl-2-(2-methylbenzyl)-3-oxopropanoate (4bc)
Structural Differences: Features a 2-methylbenzyl group and a ketone instead of the enoate’s methyl and ester groups (Fig. 3). Reactivity and Properties:
- The ketone moiety increases electrophilicity, making 4bc more reactive toward nucleophiles (e.g., Grignard reagents) compared to the ester group in the target compound.
- The aromatic benzyl group may stabilize intermediates via resonance, a property absent in the cyclopropyl analog .
Research Implications and Gaps
- Synthetic Applications: The methyl group in Ethyl 3-cyclopropyl-2-methylprop-2-enoate may direct regioselectivity in cycloadditions, but experimental validation is needed.
- Safety Data: While Ethyl 3-cyclopropylprop-2-enoate’s hazards are documented , the methylated analog requires further toxicological profiling.
- Electronic Effects : Comparative studies using computational models (e.g., DFT) could quantify cyclopropane ring strain versus furan’s aromatic contributions.
Biological Activity
Ethyl 3-cyclopropyl-2-methylprop-2-enoate is an α,β-unsaturated ester that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms, therapeutic applications, and relevant case studies.
This compound has a molecular formula of C₉H₁₄O₂ and a molecular weight of 154.21 g/mol. Its structure features a cyclopropyl group and an α,β-unsaturated carbonyl system, which are critical for its reactivity and biological interactions.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound has been implicated in inhibiting specific enzymes associated with cancer pathways, particularly TAF1 (TBP-associated factor 1), which plays a role in transcription regulation linked to oncogenesis .
- Antitumor Activity : Research indicates that modifications of the compound can lead to the development of novel therapeutic agents targeting cancers. For instance, alkynyl heterocyclic compounds derived from this compound have shown promise as antitumor agents .
- Chemical Biology Applications : The compound serves as a probe in chemical biology studies, helping researchers understand enzyme mechanisms and protein-ligand interactions. Its ability to be labeled with fluorescent tags enhances its utility in tracking biological processes.
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound:
- In vitro Studies : In vitro assays demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, suggesting its potential as a lead compound for anticancer drug development.
- Mechanistic Studies : Research has shown that the compound's structural features allow it to selectively inhibit TAF1, leading to reduced proliferation in cancer cells. This inhibition was confirmed through various biochemical assays .
Comparative Biological Activity
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| Ethyl 3-cyclopropylprop-2-ynoate | Alkynyl Heterocycle | Antitumor activity through enzyme inhibition |
| Ethyl methacrylate | Methacrylic Ester | Used in polymerization; lower bioactivity |
| 2-Methylpropanoic acid ester | Simple Ester | Limited biological applications |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
